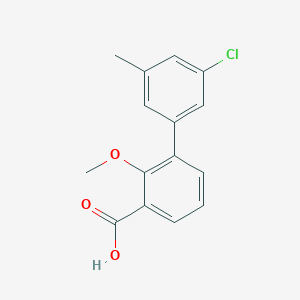
2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid (also known as MCPA or 2,4-Dichlorophenoxyacetic acid) is a synthetic organic compound commonly used in scientific research. It is a chlorinated aromatic acid that is used in various experiments and applications, such as herbicide formulations, plant growth regulator studies, and other biochemical and physiological research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid.
科学研究应用
MCPA is used in a variety of scientific research applications. It is a popular herbicide and plant growth regulator, and is often used in experiments to study the effects of herbicides on plant growth and development. MCPA is also used in biochemical and physiological research, as it has been found to possess antifungal and antimicrobial properties. In addition, it is used in studies of the effects of environmental pollutants on various organisms.
作用机制
The mechanism of action of MCPA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the synthesis of certain amino acids. It is thought to interfere with the activity of the enzyme chorismate mutase, which is involved in the synthesis of aromatic amino acids. This interference leads to the disruption of the biosynthesis of these amino acids, which can lead to the inhibition of plant growth.
Biochemical and Physiological Effects
MCPA has been found to have a variety of biochemical and physiological effects on plants and other organisms. It has been found to inhibit the growth of certain fungi, bacteria, and viruses, and to reduce the growth of weeds. In addition, it has been found to have a toxic effect on certain aquatic organisms, such as fish and amphibians. Finally, it has been found to cause a variety of changes in the biochemical and physiological processes in plants, such as changes in the levels of certain hormones and enzymes.
实验室实验的优点和局限性
MCPA has several advantages and limitations when used in lab experiments. One of the major advantages is its low cost and availability. It is also relatively easy to synthesize and is relatively stable in solution. On the other hand, its use is limited by its toxicity to certain organisms, and it can be difficult to measure accurately in certain experiments.
未来方向
The future of MCPA is wide open. It has potential applications in the fields of herbicide research, plant growth regulator studies, and environmental pollution studies. In addition, it could be used to study the effects of environmental pollutants on organisms, as well as the effects of herbicides on plant growth and development. Finally, it could be used to study the biochemical and physiological effects of certain chemicals on organisms.
合成方法
MCPA is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In the case of MCPA, the aromatic compound is benzene, the alkyl halide is 2-chloro-4-methylphenyl chloride, and the Lewis acid catalyst is aluminum chloride. The reaction is performed in an inert solvent, such as dichloromethane, and yields a 95% pure product.
属性
IUPAC Name |
2-chloro-5-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-4-10(6-11(15)5-8)9-2-3-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFIQTOTRPHJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690340 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-27-9 |
Source


|
| Record name | 3',4-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














